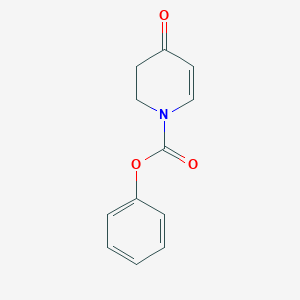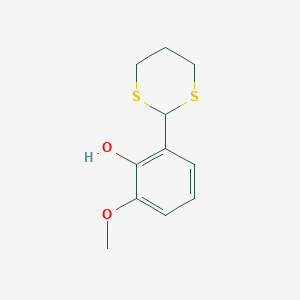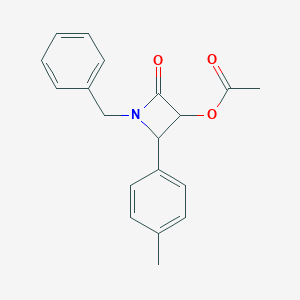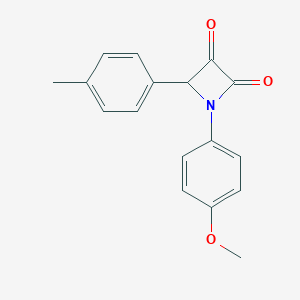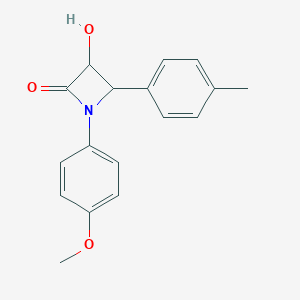
5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone, also known as BTI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of fungi and bacteria. In animal studies, 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone has been shown to have low toxicity and no significant adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone in lab experiments is its low toxicity and lack of significant adverse effects. This makes it a safer alternative to other chemicals that may be more harmful to researchers. However, one limitation is that the mechanism of action of 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone is not fully understood, which may make it difficult to interpret results.
Zukünftige Richtungen
There are many potential future directions for research on 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone. In medicinal chemistry, further studies could be conducted to explore its potential as an anticancer agent and to optimize its efficacy and safety. In material science, 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone could be used as a building block for the synthesis of new materials with unique properties. In agriculture, further studies could be conducted to explore its potential as a pesticide and to optimize its effectiveness and safety. Overall, 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone has shown promise in various fields and further research could lead to new discoveries and applications.
Synthesemethoden
The synthesis of 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone involves the reaction of 4-chlorobenzaldehyde and thiosemicarbazide in the presence of a catalytic amount of acetic acid. The resulting product is then treated with benzaldehyde to form 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone. This method has been optimized to produce higher yields of 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone and has been used in various studies.
Wissenschaftliche Forschungsanwendungen
5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone has shown promising results as a potential anticancer agent. It has also been studied for its antifungal and antibacterial properties. In material science, 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone has been used as a building block for the synthesis of new materials with potential applications in electronic devices. In agriculture, 5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone has been studied for its potential use as a pesticide.
Eigenschaften
Produktname |
5-Benzylidene-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone |
|---|---|
Molekularformel |
C16H11ClN2OS |
Molekulargewicht |
314.8 g/mol |
IUPAC-Name |
(5Z)-5-benzylidene-3-(4-chlorophenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H11ClN2OS/c17-12-6-8-13(9-7-12)19-15(20)14(18-16(19)21)10-11-4-2-1-3-5-11/h1-10H,(H,18,21)/b14-10- |
InChI-Schlüssel |
CNQSTJDEJRAQBH-UVTDQMKNSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl-](/img/structure/B303355.png)



![tert-butyl 4-[2-(2,5-dimethylpyrrol-1-yl)phenyl]-4H-pyridine-1-carboxylate](/img/structure/B303364.png)
